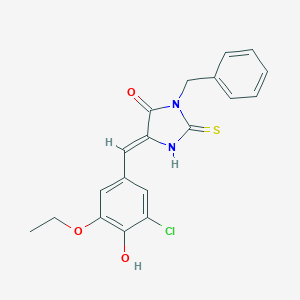
3-Benzyl-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone is a chemical compound that has been studied for its potential as a pharmaceutical agent. It is a member of the imidazolidinone family of compounds, which have been shown to have a variety of biological activities.
Mécanisme D'action
The mechanism of action of 3-Benzyl-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in cell growth and division. It may also induce apoptosis by activating certain signaling pathways within the cell.
Biochemical and Physiological Effects:
Studies have shown that 3-Benzyl-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone can affect various biochemical and physiological processes within the cell. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. The compound has also been shown to modulate the expression of various genes involved in cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Benzyl-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone in lab experiments is its potential as an anticancer agent. It has been shown to have activity against various cancer cell lines, making it a promising candidate for further study. However, one limitation of using this compound is its potential toxicity. Studies have shown that it can be toxic to normal cells at high concentrations, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 3-Benzyl-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone. One area of interest is the development of more potent and selective analogs of the compound. This could involve modifying the structure of the compound to improve its activity against cancer cells while reducing its toxicity to normal cells. Another direction for future research is the investigation of the compound's mechanism of action. This could involve identifying the specific enzymes and signaling pathways that are affected by the compound, which could lead to the development of more targeted therapies for cancer. Finally, future research could focus on the development of new methods for delivering the compound to cancer cells, such as through the use of nanoparticles or other targeted delivery systems.
Méthodes De Synthèse
The synthesis of 3-Benzyl-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone has been described in the literature. One method involves the reaction of 3-chloro-5-ethoxy-4-hydroxybenzaldehyde with benzylamine to form an imine intermediate, which is then reacted with thiourea to form the imidazolidinone ring. The benzyl group is then deprotected to yield the final product.
Applications De Recherche Scientifique
3-Benzyl-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
Nom du produit |
3-Benzyl-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2-thioxo-4-imidazolidinone |
|---|---|
Formule moléculaire |
C19H17ClN2O3S |
Poids moléculaire |
388.9 g/mol |
Nom IUPAC |
(5Z)-3-benzyl-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H17ClN2O3S/c1-2-25-16-10-13(8-14(20)17(16)23)9-15-18(24)22(19(26)21-15)11-12-6-4-3-5-7-12/h3-10,23H,2,11H2,1H3,(H,21,26)/b15-9- |
Clé InChI |
IMJWMYWSIOVJCU-DHDCSXOGSA-N |
SMILES isomérique |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=S)N2)CC3=CC=CC=C3)Cl)O |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)N2)CC3=CC=CC=C3)Cl)O |
SMILES canonique |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)N2)CC3=CC=CC=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-chlorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305573.png)
![N-[1-(5-{[2-(2-chloroanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B305575.png)
![N-(2-chlorophenyl)-2-[(5-{[4-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B305576.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305579.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305580.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305581.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305582.png)
![N-[(5-{[2-(4-bromo-2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-methylbenzamide](/img/structure/B305583.png)
![N-(2-chlorophenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B305585.png)
![N-{[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B305586.png)
![N-(2-ethyl-6-methylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B305588.png)
![N-{1-[5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B305590.png)
![N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B305592.png)
![N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B305596.png)